molecular formula C10H21NO B15258558 3-Amino-1-(2-methylcyclohexyl)propan-1-ol

3-Amino-1-(2-methylcyclohexyl)propan-1-ol

Cat. No.: B15258558
M. Wt: 171.28 g/mol
InChI Key: DJKZSBOMQFFWDD-UHFFFAOYSA-N
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Description

3-Amino-1-(2-methylcyclohexyl)propan-1-ol is a chiral amino alcohol derivative featuring a 2-methylcyclohexyl group attached to the hydroxyl-bearing carbon of a propanol backbone and an amino group at the third carbon. This structural complexity imparts unique physicochemical properties, distinguishing it from simpler analogs like 3-aminopropan-1-ol (CAS 156-87-6), a linear compound with high water solubility (100 g/100 mL at 25°C) and lower molecular weight (75.1 g/mol) .

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

3-amino-1-(2-methylcyclohexyl)propan-1-ol

InChI

InChI=1S/C10H21NO/c1-8-4-2-3-5-9(8)10(12)6-7-11/h8-10,12H,2-7,11H2,1H3

InChI Key

DJKZSBOMQFFWDD-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1C(CCN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-methylcyclohexyl)propan-1-ol typically involves multi-step organic reactions. One common method involves the reaction of 2-methylcyclohexanone with nitromethane to form a nitroalkane intermediate. This intermediate is then reduced to the corresponding amine using hydrogenation or other reducing agents. The final step involves the addition of a hydroxyl group to the propyl chain .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-methylcyclohexyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-1-(2-methylcyclohexyl)propan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-methylcyclohexyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes and pathways, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs include:

  • 3-Aminopropan-1-ol: Lacks the cycloalkyl group, resulting in a linear, hydrophilic structure .
  • 3-Amino-1-cyclohexylpropan-1-ol: Replaces the 2-methylcyclohexyl group with a cyclohexyl ring, reducing steric hindrance.
  • 3-Amino-1-(cyclopentyl)propan-1-ol: Features a smaller cyclopentyl group, altering lipophilicity and conformational flexibility .

Physicochemical Properties

Property 3-Amino-1-(2-methylcyclohexyl)propan-1-ol* 3-Aminopropan-1-ol 3-Amino-1-cyclohexylpropan-1-ol†
Molecular Formula C₁₀H₂₁NO C₃H₉NO C₉H₁₉NO
Molecular Weight (g/mol) 171.3 75.1 157.3
Water Solubility Low (est. <10 g/100 mL) 100 g/100 mL Moderate (est. 20–50 g/100 mL)
LogP (Lipophilicity) ~2.5 (estimated) -1.2 ~1.8 (estimated)
Boiling Point >200°C (estimated) 187°C 190–210°C (estimated)

*Estimates based on structural analogs and substituent contributions.
†Hypothetical analog for comparison.

  • Solubility: The 2-methylcyclohexyl group drastically reduces water solubility compared to 3-aminopropan-1-ol due to increased hydrophobicity. Cyclohexyl analogs may exhibit higher solubility than the methyl-substituted derivative due to reduced steric bulk .

Biological Activity

3-Amino-1-(2-methylcyclohexyl)propan-1-ol (also known as 3-amino-2-methylpropan-1-ol) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and neuroprotective activities, alongside relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H15NO\text{C}_7\text{H}_{15}\text{N}\text{O}

This compound features an amino group attached to a propanol backbone with a methylcyclohexyl substituent, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various aminodiols, including derivatives of this compound. A comparative analysis of its antimicrobial efficacy against several bacterial strains is summarized in Table 1.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
This compoundBacillus subtilis10
This compoundStaphylococcus aureus20
Other AminodiolsPseudomonas aeruginosa>100
Other AminodiolsEscherichia coli>100

The data suggest that 3-amino derivatives exhibit varying degrees of activity against Gram-positive bacteria, with notable effectiveness against Bacillus subtilis and Staphylococcus aureus at lower concentrations compared to other aminodiols .

Anti-inflammatory Activity

The anti-inflammatory potential of 3-amino compounds has been investigated through in vitro assays. For instance, a study demonstrated that certain derivatives could inhibit protein denaturation, which is a marker for anti-inflammatory activity. The percentage inhibition of protein denaturation by 3-amino derivatives is shown in Table 2.

CompoundConcentration (µg/mL)% Inhibition
This compound1030
This compound5055
Diclofenac (Standard)5080

These results indicate that while the compound exhibits some anti-inflammatory effects, it is less potent than established anti-inflammatory drugs like Diclofenac .

Neuroprotective Effects

Research into the neuroprotective effects of compounds similar to 3-amino derivatives has shown promise in models of neurodegenerative diseases. For example, small molecule activators related to this compound have been studied for their ability to enhance mitochondrial function, which is critical for neuronal health. A significant finding was that certain derivatives could improve mitochondrial fusion and reduce oxidative stress in neuronal cells .

Case Studies

A notable case study involving the application of aminopropanol derivatives in treating neurodegenerative conditions was conducted on animal models of Charcot-Marie-Tooth disease. The study found that these compounds improved mitochondrial dynamics and showed potential as therapeutic agents . The results support further exploration into the development of these compounds for clinical applications.

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